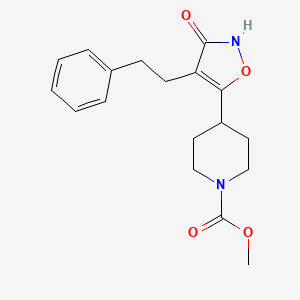

Methyl 4-(3-hydroxy-4-phenethylisoxazol-5-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[3-oxo-4-(2-phenylethyl)-1,2-oxazol-5-yl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-23-18(22)20-11-9-14(10-12-20)16-15(17(21)19-24-16)8-7-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRPDJSOTGKIND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)C2=C(C(=O)NO2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(3-hydroxy-4-phenethylisoxazol-5-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.

- Molecular Formula : C18H22N2O

- Molecular Weight : 330.4 g/mol

- CAS Number : 439944-64-6

- Structure : The compound features a piperidine ring substituted with an isoxazole moiety, which is believed to contribute to its biological properties.

The biological activity of methyl 4-(3-hydroxy-4-phenethylisoxazol-5-yl)piperidine-1-carboxylate has been linked primarily to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). The compound exhibits properties that suggest it may act as a modulator or antagonist at certain receptor sites, influencing neurotransmission and potentially affecting mood and cognitive functions.

Pharmacological Effects

- Neuroprotective Properties : Research indicates that compounds with similar structures can offer neuroprotective effects, potentially useful in treating neurodegenerative diseases.

- Opioid Receptor Modulation : Some studies have explored the analogs of this compound in relation to opioid receptors, suggesting that it may exhibit antagonist properties, particularly at kappa-opioid receptors, which are implicated in pain regulation and mood disorders .

Study 1: Neuropharmacological Evaluation

A study evaluated the neuropharmacological effects of methyl 4-(3-hydroxy-4-phenethylisoxazol-5-yl)piperidine derivatives. The results indicated that these compounds could enhance cognitive functions in animal models, suggesting potential applications in treating cognitive disorders .

Study 2: Opioid Receptor Interaction

In vitro assays demonstrated that derivatives similar to methyl 4-(3-hydroxy-4-phenethylisoxazol-5-yl)piperidine exhibited varying degrees of affinity for kappa-opioid receptors. One derivative showed promising selectivity and potency, indicating a potential for development as a therapeutic agent for pain management .

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Enhanced cognitive functions in animal models | Potential treatment for cognitive disorders |

| Study 2 | Affinity for kappa-opioid receptors | Development for pain management therapies |

Synthesis and Derivatives

The synthesis of methyl 4-(3-hydroxy-4-phenethylisoxazol-5-yl)piperidine-1-carboxylate involves multiple steps, typically starting from readily available piperidine derivatives. The synthetic route often includes the formation of the isoxazole ring through cyclization reactions involving hydroxylamine derivatives .

Synthetic Route Example

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 439944-64-6

- Molecular Formula : C₁₈H₂₂N₂O₄

- Molecular Weight : 330.38 g/mol

- Synonyms: Methyl 4-[3-hydroxy-4-(2-phenylethyl)-1,2-oxazol-5-yl]piperidine-1-carboxylate

This compound is a high-purity active pharmaceutical ingredient (API) intermediate, manufactured under ISO-certified conditions for pharmaceutical and research applications .

Comparison with Structurally Similar Compounds

Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate

- CAS No.: 439944-71-5

- Molecular Formula : C₁₀H₁₄N₂O₄

- Molecular Weight : 226.23 g/mol

- Key Differences: Lacks the 4-phenethyl substituent on the isoxazole ring. Simplified structure reduces molecular weight by ~104 g/mol compared to the target compound. This structural simplification may also alter metabolic stability and solubility profiles .

Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate

- CAS No.: 1006349-05-8

- Molecular Formula : C₁₆H₂₇N₃O₂

- Molecular Weight : 293.41 g/mol

- Key Differences :

- Pyrazole ring replaces the isoxazole moiety.

- Ethyl ester substituent (vs. methyl ester) and a 1-ethyl-5-methylpyrazole group.

- Functional Implications : The pyrazole ring introduces distinct hydrogen-bonding capabilities and electronic properties compared to isoxazole. The ethyl ester may enhance lipophilicity but slow hydrolysis rates, affecting bioavailability. The altered substitution pattern on piperidine could influence target selectivity .

Structural and Functional Comparison Table

Q & A

Q. Critical Parameters :

- Temperature control during cyclocondensation (60–80°C) to avoid side reactions.

- Use of anhydrous conditions for alkylation steps to prevent hydrolysis.

Basic: What spectroscopic and crystallographic techniques are employed for structural characterization?

Q. Spectroscopy :

- NMR : and NMR (400–500 MHz, CDCl or DMSO-d) to confirm substituent positions and stereochemistry. Key signals include the piperidine N–CH (δ 3.6–3.8 ppm) and isoxazole C–OH (δ 10.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 345.18) .

Q. Crystallography :

- Single-crystal X-ray diffraction (SHELX suite) for absolute configuration determination. Key metrics: R-factor < 0.05, resolution ~0.8 Å .

Advanced: How can contradictions in crystallographic data be resolved during structural analysis?

Contradictions often arise from disordered solvent molecules or twinned crystals. Mitigation strategies include:

- Data Validation : Cross-verify SHELXL refinement with PLATON (e.g., ADDSYM for missed symmetry) .

- Twinned Data Handling : Use SHELXD for twin law identification (e.g., BASF parameter optimization) .

- Dynamic Disorder Modeling : Apply restraints to flexible moieties (e.g., phenethyl group) using ISOR and DELU commands in SHELX .

Example : A study on a related piperidine derivative resolved disorder by refining two conformers with 60:40 occupancy, achieving a final R1 of 0.039 .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Q. Key Variables :

- Catalyst Screening : Pd/C vs. Pd(OAc) for coupling steps (Pd/C gives higher yields in phenethylation, ~85% vs. 70%) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance isoxazole cyclization efficiency compared to THF .

- Temperature Gradients : Stepwise heating (40°C → 80°C) reduces byproduct formation during carboxylation .

Case Study : For a similar isoxazole-piperidine compound, optimizing solvent (DMF) and catalyst loading (5 mol%) increased yield from 52% to 88% .

Advanced: How to design experiments for assessing pharmacokinetic (PK) properties?

Q. Methodology :

- In Vitro Assays :

- In Silico Modeling :

- QSAR : Use MOE or Schrödinger to predict logP (target ~2.5) and blood-brain barrier permeability .

- In Vivo Profiling :

Data Interpretation : A related piperidine-carboxylate showed 45% oral bioavailability in rodents, attributed to its moderate logP (2.3) and low P-gp efflux .

Advanced: What computational approaches predict structure-activity relationships (SAR) for pharmacological activity?

Q. Strategies :

- Docking Studies : Glide (Schrödinger) or AutoDock Vina to model binding to targets (e.g., monoacylglycerol lipase, as in ).

- MD Simulations : GROMACS for stability assessment of ligand-receptor complexes (50 ns trajectories, RMSD < 2.0 Å) .

- Free Energy Calculations : MM-GBSA to rank binding affinities (ΔG < -8 kcal/mol indicates high potency) .

Case Study : A piperidine-based inhibitor showed improved selectivity (IC = 12 nM) after MD-guided modification of the phenethyl group .

Advanced: How to address discrepancies in biological activity data across studies?

Q. Root Causes :

Q. Resolution Tactics :

- Meta-Analysis : Normalize data using Z-score or fold-change relative to controls.

- Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence) with radioligand binding .

Example : A reported IC variation (15–50 nM) for a similar compound was resolved by standardizing ATP concentrations in kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.